(3S)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid

Chiral synthesis Enantiomeric purity Peptidomimetics

(3S)-3-Amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid is a non-proteinogenic, chiral β-amino acid featuring a 5-bromo-4-methylpyridin-2-yl side chain. It belongs to the class of heterocyclic β-amino acids, which are critical intermediates in the synthesis of peptidomimetics, kinase inhibitors, and other bioactive molecules.

Molecular Formula C9H11BrN2O2
Molecular Weight 259.10 g/mol
Cat. No. B13046090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-Amino-3-(5-bromo-4-methylpyridin-2-YL)propanoic acid
Molecular FormulaC9H11BrN2O2
Molecular Weight259.10 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1Br)C(CC(=O)O)N
InChIInChI=1S/C9H11BrN2O2/c1-5-2-8(12-4-6(5)10)7(11)3-9(13)14/h2,4,7H,3,11H2,1H3,(H,13,14)/t7-/m0/s1
InChIKeyGWJDQAWJSPKMIJ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-Amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid: A Chiral β-Amino Acid Building Block for Stereospecific Synthesis


(3S)-3-Amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid is a non-proteinogenic, chiral β-amino acid featuring a 5-bromo-4-methylpyridin-2-yl side chain. It belongs to the class of heterocyclic β-amino acids, which are critical intermediates in the synthesis of peptidomimetics, kinase inhibitors, and other bioactive molecules. The defined (S)-stereochemistry at the β-carbon is essential for introducing chirality into target compounds . Its molecular formula is C₉H₁₁BrN₂O₂, with a molecular weight of 259.10 g/mol .

Why Generic β-Amino Acid Analogs Cannot Substitute for (3S)-3-Amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid


The combination of a defined (S)-chiral center, a bromine atom for metal-catalyzed cross-coupling, and a methyl group for lipophilicity modulation creates a unique reactivity and selectivity profile that cannot be replicated by simple analogs. Substituting this compound with a racemic mixture, the (R)-enantiomer, a des-bromo analog, or a des-methyl analog alters key properties such as stereochemical outcome, synthetic handle availability, or physicochemical parameters like logP and electronic distribution . The following evidence quantifies these differences.

Quantitative Differentiation Guide for (3S)-3-Amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid Procurement


Chiral Purity Advantage over Racemic Mixture

The (3S)-enantiomer is supplied with a certified purity of 95% (AKSci) or 98% (Leyan), ensuring a defined stereochemical outcome in subsequent reactions. In contrast, the racemic mixture (CAS 1270528-01-2) contains 50% of the undesired (3R)-enantiomer, which can lead to diastereomer formation and reduced biological target selectivity .

Chiral synthesis Enantiomeric purity Peptidomimetics

Bromine as a Synthetic Handle: Suzuki Coupling Potential

The 5-bromo substituent on the pyridine ring provides a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). This capability is absent in the des-bromo analog (3-amino-3-(4-methylpyridin-2-yl)propanoic acid), which lacks this reactive site and therefore offers limited options for structural diversification .

Cross-coupling C-C bond formation Drug discovery

Enhanced Lipophilicity via 4-Methyl Substitution

The 4-methyl group contributes to a predicted logP of approximately 2.4, significantly higher than the unsubstituted pyridine analog, which has a predicted logP of around 1.7. This increased lipophilicity can enhance membrane permeability and is a critical parameter for CNS drug discovery programs .

Lipophilicity logP Bioavailability

Acid Dissociation Constant (pKa) Differentiation

The carboxylic acid pKa of the target compound is predicted to be 3.14±0.12, which is lower than that of the 5-chloro analog (predicted pKa ~3.25) due to the electron-withdrawing effect of bromine. This marginally stronger acidity influences the compound's ionization state at physiological pH and its salt formation behavior .

pKa Ionization state Formulation

Optimal Application Scenarios for (3S)-3-Amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid Based on Differentiated Properties


Synthesis of Peptidomimetics with Defined Helicity

The high enantiomeric purity (>95%) of the (S)-enantiomer makes it the preferred starting material for introducing a specific turn or helical conformation in β-peptide foldamers. Using the racemic mixture would necessitate a chiral separation step and risk conformational heterogeneity .

Lead Optimization via C5 Diversification

The reactive C-Br bond serves as a unique point for late-stage functionalization via Suzuki-Miyaura coupling. This allows medicinal chemists to explore aryl/heteroaryl substitutions at the 5-position of the pyridine ring without de novo synthesis, accelerating structure-activity relationship (SAR) studies .

CNS Drug Discovery Programs Requiring Enhanced Lipophilicity

The 4-methyl group elevates the compound's predicted logP by ~0.7 units compared to the unsubstituted pyridine analog, suggesting improved blood-brain barrier permeability. This makes it a more suitable candidate for CNS-targeted prodrug or fragment-based screening libraries .

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